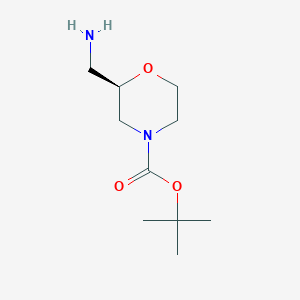

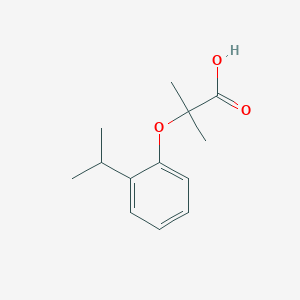

2-(2-Isopropylphenoxy)-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Isopropylphenoxy)-2-methylpropanoic acid is a compound that can be associated with the family of arylpropanoic acids, which are known for their anti-inflammatory properties. While the specific compound is not directly mentioned in the provided papers, the general class of compounds, including ibuprofen and ketoprofen, are well-studied for their pharmacological effects. These compounds are synthesized to achieve high enantiomeric excess, which is crucial for their biological activity .

Synthesis Analysis

The synthesis of related arylpropanoic acids involves a combination of Sharpless epoxidation followed by catalytic hydrogenolysis to control stereochemistry . This method is particularly effective for producing optically active arylpropanoic acids, which are important for their enhanced therapeutic effects and reduced side effects. The synthesis also includes palladium-catalyzed coupling reactions with enantiopure iodophenylpropanoic acids, which are prepared using the aforementioned methodology .

Molecular Structure Analysis

The molecular structure and conformation of related compounds, such as 1,2-diphenylpropane and 2,3-diphenylpropanoic acid, have been studied using NMR spectroscopy . These studies have shown that the anti-periplanar conformation of the phenyl groups is predominant. The nonbonded interaction energies between different groups, such as phenyl and carboxylic acid, have been quantified, providing insights into the conformational preferences of these molecules .

Chemical Reactions Analysis

The chemical behavior of related compounds under electron impact ionization has been investigated, which is relevant for understanding the mass spectrometric properties of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid . The study found that compounds with similar structures tend to eliminate groups such as alkoxy, alcohol, or alkoxycarbonyl from the molecular ion. Additionally, the molecular ions can lose water, propene, or CO2, leading to the formation of various fragment ions, which are useful for structural elucidation .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid are not detailed in the provided papers, the general properties of arylpropanoic acids can be inferred. These compounds typically exhibit characteristics that make them suitable for pharmaceutical applications, such as moderate solubility in water, stability under physiological conditions, and the ability to engage in hydrogen bonding due to the presence of carboxylic acid groups . The enantiomeric purity of these compounds is also a critical factor that affects their pharmacokinetics and pharmacodynamics .

Aplicaciones Científicas De Investigación

1. Biomolecular Chemistry and Structural Analysis

Isopropyl fibrates, related to 2-(2-Isopropylphenoxy)-2-methylpropanoic acid, exhibit interesting biomolecular properties. For instance, fenofibrate and isopropyl clofibrate, members of the fibrate family, show variations in their molecular structure affecting properties like hydrogen bond acceptability and membrane permeability. These characteristics are significant in understanding drug-prodrug relationships and designing more effective therapeutic agents (Balendiran et al., 2012).

2. Chemical Synthesis and Reactivity

The compound plays a role in the efficient synthesis of complex organic molecules. For instance, it is used in the beta-glycosidation of sterically hindered alcohols, demonstrating its utility in synthesizing a variety of biologically active compounds under mild conditions (Szpilman & Carreira, 2009). Additionally, its reactivity in generating specific addition products, as seen in studies involving 2-cyanoprop-2-yl radicals, highlights its potential in synthetic chemistry (Döpp & Becker, 2009).

3. Environmental and Material Science Applications

In the context of environmental science and material degradation, this compound has been studied for its role in the degradation of pharmaceuticals like ibuprofen. Understanding its interaction in processes like mechanochemistry provides insights into drug degradation pathways and environmental impact (Andini et al., 2012).

4. Biofuel Production

In bioengineering, the compound is instrumental in the production of biofuels. For instance, its derivative, 2-methylpropan-1-ol, has been used in engineered microbial pathways to produce biofuels like isobutanol under anaerobic conditions, offering a sustainable alternative to fossil fuels (Bastian et al., 2011).

5. Coordination Chemistry and Spectroscopic Studies

The compound's utility extends to coordination chemistry, where derivatives like 2-methyl-2-hydroxypropanoic acid are used to study complexation with elements like vanadium. These studies are essential for understanding ligand-metal interactions, which have implications in fields ranging from catalysis to biological systems (Tracey, 2003).

Propiedades

IUPAC Name |

2-methyl-2-(2-propan-2-ylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(2)10-7-5-6-8-11(10)16-13(3,4)12(14)15/h5-9H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUDZJXMAQKEGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364180 |

Source

|

| Record name | 2-(2-isopropylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Isopropylphenoxy)-2-methylpropanoic acid | |

CAS RN |

669726-38-9 |

Source

|

| Record name | 2-(2-isopropylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)